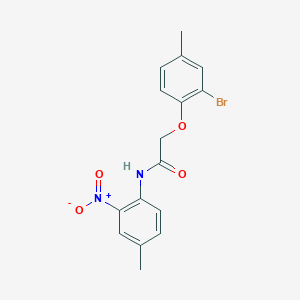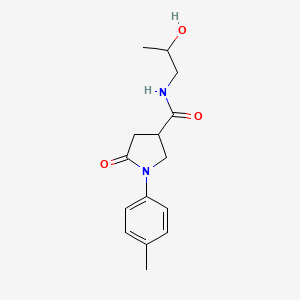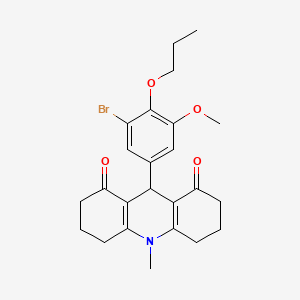
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). It is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer.
作用機序
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide selectively binds to and inhibits the activity of PARP1 and PARP2, which are enzymes that are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on DNA repair, the drug has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is its specificity for PARP1 and PARP2, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of the drug is its potential toxicity to normal cells, as PARP is also involved in the repair of DNA damage in non-cancerous cells. Additionally, the development of resistance to this compound has been observed in some cancer cell lines.
将来の方向性
There are several potential future directions for the development of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to personalize treatment for individual patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further investigation is needed to better understand the mechanisms of resistance to the drug and to develop strategies to overcome this resistance.
合成法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide to form 2-bromo-4-methylphenoxide. This is then reacted with 4-methyl-2-nitroaniline in the presence of copper(I) iodide and cesium carbonate to form the intermediate product, this compound. The final step involves the reduction of the nitro group to form the active compound, this compound.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has shown promising results in preclinical studies and is currently being investigated in clinical trials for its potential use in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by inhibiting PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage, leading to their death.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-4-6-15(12(17)7-10)23-9-16(20)18-13-5-3-11(2)8-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWBKDFTJGGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)

![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-pyridinylthio)acetamide](/img/structure/B4896741.png)
![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)
![N-(1-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B4896748.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4896754.png)

![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4896801.png)
![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)